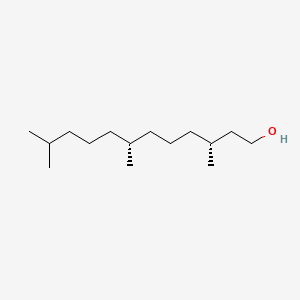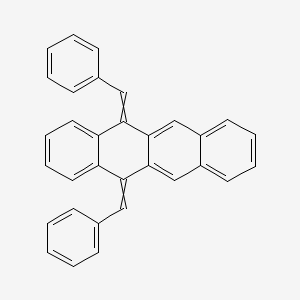
5,12-Dibenzylidene-5,12-dihydrotetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,12-Dibenzylidene-5,12-dihydrotetracene is an organic compound with the molecular formula C30H22 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two benzylidene groups attached to the tetracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dibenzylidene-5,12-dihydrotetracene typically involves the condensation of tetracene with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene groups. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5,12-Dibenzylidene-5,12-dihydrotetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the benzylidene groups back to the corresponding benzyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Benzyl-substituted tetracenes.
Substitution: Various substituted tetracene derivatives depending on the reagents used.
科学的研究の応用
5,12-Dibenzylidene-5,12-dihydrotetracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other bioactive compounds.
Industry: It may be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5,12-Dibenzylidene-5,12-dihydrotetracene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s electronic properties and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role in organic electronics or potential biological activity.
類似化合物との比較
Similar Compounds
Tetracene: The parent compound, which lacks the benzylidene groups.
Pentacene: A higher homolog with an additional aromatic ring.
Anthracene: A related polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
5,12-Dibenzylidene-5,12-dihydrotetracene is unique due to the presence of the benzylidene groups, which modify its electronic properties and reactivity compared to its parent compound, tetracene
特性
CAS番号 |
928014-60-2 |
|---|---|
分子式 |
C32H22 |
分子量 |
406.5 g/mol |
IUPAC名 |
5,12-dibenzylidenetetracene |
InChI |
InChI=1S/C32H22/c1-3-11-23(12-4-1)19-29-27-17-9-10-18-28(27)30(20-24-13-5-2-6-14-24)32-22-26-16-8-7-15-25(26)21-31(29)32/h1-22H |
InChIキー |
KGBWFSOPQGASFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=CC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
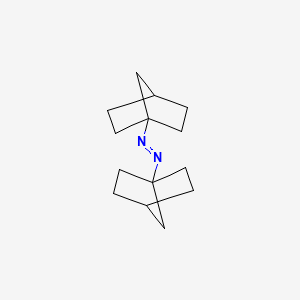


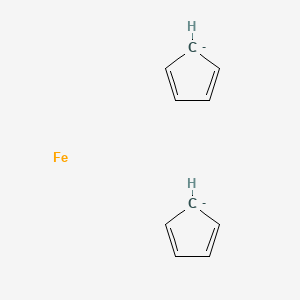
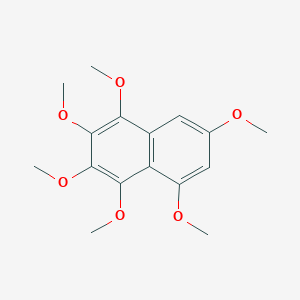
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)


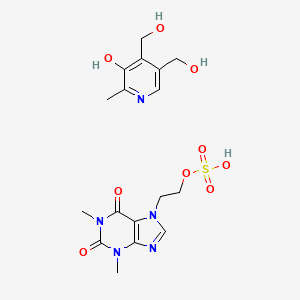
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
